2-Bromo-5-fluoro-4-methyl-3-nitropyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-4-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETCZNOCLJMNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652047 | |
| Record name | 2-Bromo-5-fluoro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917918-84-4 | |
| Record name | 2-Bromo-5-fluoro-4-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The introduction of a methyl group at the 4-position of pyridine can be achieved by:
- Starting from a 4-methyl substituted pyridine precursor.
- Alternatively, methylation of a 4-position via directed ortho-metalation or cross-coupling reactions (e.g., Suzuki coupling with methylboronic acid derivatives) after halogenation and nitration steps.
However, specific protocols for methylation in the presence of nitro and halogen substituents require careful control to avoid side reactions.
Industrial Scale Considerations and Purity Optimization
- The use of dilute hydrochloric acid hydrolysis and controlled nitration steps ensures high purity (>98%) of the final product.
- Reaction parameters such as pH, temperature, and reagent stoichiometry are critical for maximizing yield and minimizing impurities.
- The use of iron powder and ammonium chloride for reduction steps offers an economical and environmentally friendlier alternative to catalytic hydrogenation.
Summary Table of Key Preparation Steps for Related Compounds
Research Findings and Analysis
- The preparation of halogenated nitropyridines generally involves multi-step sequences with careful control of reaction conditions to achieve regioselectivity and high purity.
- The use of phosphorus oxybromide in the presence of DMF is an effective bromination method for pyridine rings bearing electron-withdrawing nitro and fluoro substituents.
- Reduction and nitration steps can be efficiently combined with acetylation and hydrolysis to yield amino-nitro derivatives, which are valuable intermediates.
- Industrially feasible methods emphasize cost-effectiveness, scalability, and environmental safety, as demonstrated by the use of iron powder reduction and dilute acid hydrolysis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoro-4-methyl-3-nitropyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce a variety of substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-fluoro-4-methyl-3-nitropyridine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
2-Bromo-5-fluoro-4-methyl-3-nitropyridine is compared with other similar compounds, such as 2-bromo-3-nitropyridine and 5-fluoro-4-methyl-3-nitropyridine. These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring. The unique combination of halogens and nitro groups in this compound gives it distinct chemical properties and reactivity compared to its analogs.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Fluorine vs. Non-Fluorinated Analogs: The presence of fluorine at position 5 in the target compound enhances its electrophilicity and metabolic stability compared to non-fluorinated analogs like 2-Bromo-4-methyl-3-nitropyridine (CAS 23056-45-3). Fluorine’s electron-withdrawing effect increases the reactivity of adjacent nitro and bromo groups .
- Nitro Group Positioning : In 3-Bromo-2-methyl-5-nitropyridine (CAS 186593-42-0), the nitro group at position 5 alters the electronic distribution, reducing the compound’s acidity compared to the target molecule’s nitro group at position 3 .
Physicochemical Properties
- In contrast, 2-Bromo-5-nitropyridine (CAS 4487-59-6) has a lower melting point (139–141°C), reflecting reduced molecular symmetry .
- Exact Mass : The exact mass (233.9440 g/mol) distinguishes the target compound from analogs like 3-Bromo-2-methyl-5-nitropyridine (217.02 g/mol), aiding in analytical identification via mass spectrometry .
Computational Insights
Density functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional , predict that the electron-withdrawing nitro and fluorine groups in the target compound lower its HOMO-LUMO gap, increasing electrophilicity compared to analogs with fewer electronegative substituents. This aligns with its observed reactivity in pharmaceutical synthesis .
Biological Activity
2-Bromo-5-fluoro-4-methyl-3-nitropyridine (C₆H₄BrFN₂O₂) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features:
- Bromine at the 2-position
- Fluorine at the 5-position
- Methyl at the 4-position
- Nitro group at the 3-position
This unique substitution pattern contributes to its chemical reactivity and biological activity, particularly in interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Cytochrome P450 Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions.
- Antimicrobial Activity : The compound has shown antimicrobial properties against various bacterial strains. Studies suggest that nitro-substituted pyridines enhance antibacterial activity, making this compound a candidate for further exploration in antibiotic development .
- Antitumor Potential : Preliminary studies indicate that derivatives of nitropyridines, including this compound, may possess antitumor activity. For instance, related compounds have demonstrated potent inhibition of leukemia cell proliferation .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Interaction : The inhibition of cytochrome P450 enzymes suggests a competitive mechanism where the compound binds to the active site, preventing substrate access and subsequent metabolism of drugs.
- Membrane Interaction : Its lipophilicity may enhance its ability to penetrate cellular membranes, facilitating interaction with intracellular targets involved in bacterial cell wall synthesis and inflammation .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various nitro-substituted pyridines, including this compound. The results showed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects .
Antitumor Activity Assessment
In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. The IC₅₀ values were found to be in the nanomolar range, suggesting strong growth-inhibitory effects against specific cancer types .
Comparative Analysis with Similar Compounds
| Compound Name | Similarity | Key Differences |
|---|---|---|
| 2-Bromo-4-methyl-3-nitropyridine | 0.98 | Different substitution pattern on the pyridine ring |
| 2-Bromo-3-nitropyridine | 0.81 | Lacks methyl group at the fifth position |
| This compound | 0.79 | Contains fluorine atom instead of bromine |
| 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | 0.83 | Features trifluoromethyl group altering reactivity |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 2-Bromo-5-fluoro-4-methyl-3-nitropyridine in laboratory settings?
- Methodological Answer : Due to its classification as an unstable explosive (H200) and high flammability (H220/H221), strict protocols are required. Use explosion-proof equipment, avoid thermal shock, and store at 0–6°C in airtight containers. Personal protective equipment (PPE), including flame-resistant lab coats and self-contained breathing apparatus, is mandatory during synthesis or handling . Emergency measures for spills should follow guidelines for explosive solids, such as using non-sparking tools and sand for containment .
Q. How can researchers verify the purity of this compound post-synthesis?
- Methodological Answer : Combine chromatographic (HPLC/GC) and spectroscopic methods. High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies substituent positions (e.g., distinguishing fluorine and nitro groups). For example, fluorine’s strong deshielding effect in NMR helps differentiate it from bromine . Purity ≥98% can be validated via melting point consistency with literature data (e.g., analogs like 2-Bromo-5-nitropyridine melt at 137–141°C ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during the halogenation and nitration steps of this compound synthesis?
- Methodological Answer : Halogenation (e.g., bromination) requires low temperatures (−10°C to 0°C) to minimize side reactions like ring decomposition. Use FeBr₃ as a catalyst for regioselective bromination at the 5-position. Nitration with HNO₃/H₂SO₄ should occur at 30–40°C to prevent nitro group migration. Yields >60% are achievable with dropwise reagent addition and inert atmospheres . Monitor intermediates via TLC or inline IR spectroscopy for real-time adjustments.
Q. What analytical strategies resolve contradictions in reported reaction yields for nitropyridine derivatives?
- Methodological Answer : Systematically vary parameters (temperature, stoichiometry, catalyst) while maintaining rigorous analytical consistency. For example, conflicting nitration yields (55–75%) in analogs like 5-Bromo-2,4-dichloro-3-nitropyridine may arise from trace moisture or impurities. Use Karl Fischer titration to control solvent dryness and GC-MS to identify byproducts (e.g., dehalogenated species). Replicate reactions in triplicate under controlled conditions to isolate variables .
Q. How does the electronic influence of fluorine and nitro groups affect nucleophilic aromatic substitution (SNAr) reactivity?
- Methodological Answer : The nitro group at position 3 acts as a strong meta-directing electron-withdrawing group, while fluorine at position 5 provides ortho/para-directing effects. This combination creates a polarized ring, favoring SNAr at position 2 (bromine site). Reactivity can be quantified via Hammett constants (σₘ for NO₂ = +1.43; σₚ for F = +0.06). Kinetic studies using NaOH in ethanol show faster substitution at bromine compared to non-fluorinated analogs .
Q. What computational methods predict regioselectivity in electrophilic substitutions involving this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-deficient sites. For this compound, the LUMO distribution highlights position 6 as electrophilic. Compare with experimental results from iodination or sulfonation to validate predictions. Software like Gaussian or ORCA can simulate transition states for nitration or bromination pathways .
Q. How can thermal degradation pathways be minimized during high-temperature reactions (e.g., catalytic cross-coupling)?
- Methodological Answer : The compound’s thermal instability (H221) necessitates short reaction times and temperatures <100°C. Use microwave-assisted synthesis to reduce exposure to heat. For Suzuki-Miyaura couplings, replace traditional Pd(PPh₃)₄ with air-stable precatalysts (e.g., Pd(OAc)₂/XPhos) to lower reaction temperatures. Monitor decomposition via DSC/TGA, which may show exothermic events above 120°C .
Q. What environmental safety protocols are critical for large-scale use, given its aquatic toxicity (H400)?
- Methodological Answer : Implement closed-system reactions and solvent recovery to prevent effluent release. Treat waste with activated carbon or ozonation to degrade nitro groups. LC-MS analysis ensures effluent concentrations are below 1 ppm. Follow OECD 201/202 guidelines for algae/daphnia toxicity testing to assess environmental impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
